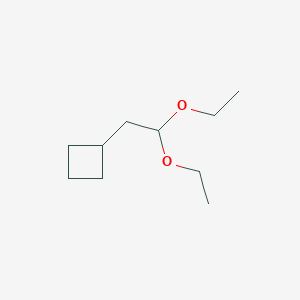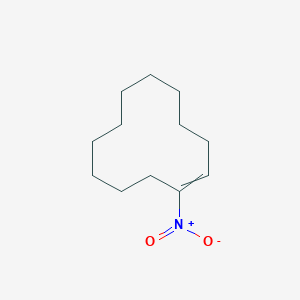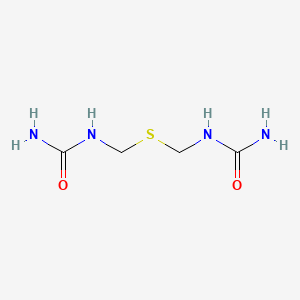![molecular formula C29H26 B14649025 2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] CAS No. 54508-34-8](/img/structure/B14649025.png)
2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Diphenylspiro[bicyclo[610]non-1(8)-ene-9,1’-indene] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[6.1.0]nonyne with diphenylacetylene under specific conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] involves its ability to participate in bioorthogonal reactions. These reactions are highly selective and occur without interfering with other biological processes. The compound’s spiro structure allows it to form stable intermediates and products, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Cyclooctyne derivatives: Commonly used in strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and stability .
Properties
CAS No. |
54508-34-8 |
|---|---|
Molecular Formula |
C29H26 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2',3'-diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] |
InChI |
InChI=1S/C29H26/c1-2-10-20-26-25(19-9-1)29(26)24-18-12-11-17-23(24)27(21-13-5-3-6-14-21)28(29)22-15-7-4-8-16-22/h3-8,11-18H,1-2,9-10,19-20H2 |
InChI Key |
KFFWTFVUXSKMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(C23C4=CC=CC=C4C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
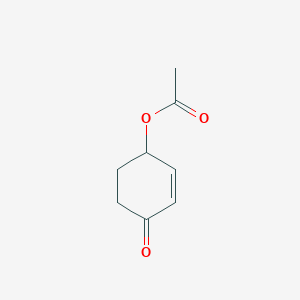

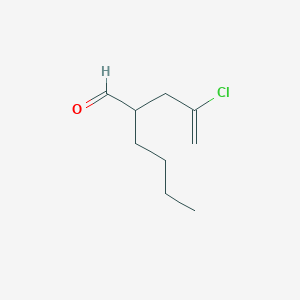
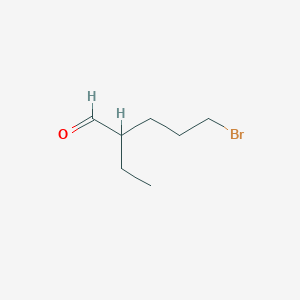
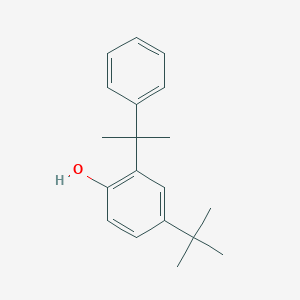
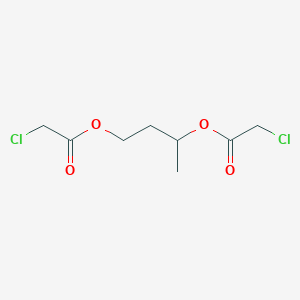
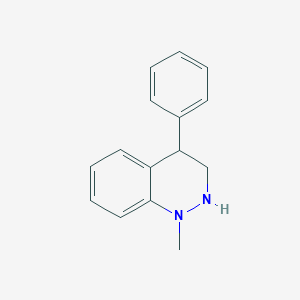
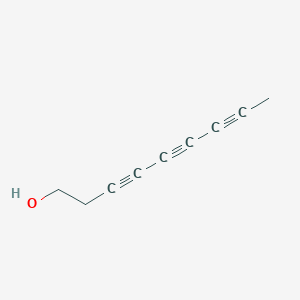
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
